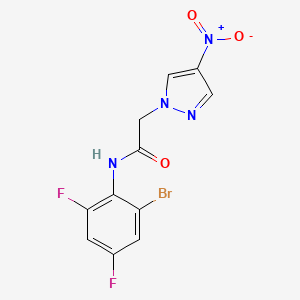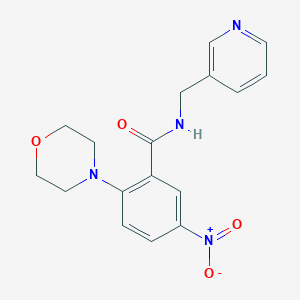![molecular formula C27H28N4O4 B4228102 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4228102.png)
4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide
Descripción general
Descripción
4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and cell cycle regulation. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3β activity and affect downstream signaling pathways.
Mecanismo De Acción
4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide acts as a potent and selective inhibitor of GSK-3β by binding to the ATP-binding site of the enzyme. GSK-3β is involved in the phosphorylation of various proteins, including β-catenin, which is a key component of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide leads to the stabilization of β-catenin and activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the promotion of stem cell proliferation and differentiation, the activation of the Wnt/β-catenin pathway, and the regulation of insulin signaling and glucose metabolism. 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide in lab experiments is its ability to selectively inhibit GSK-3β without affecting other kinases. This allows researchers to study the specific role of GSK-3β in various cellular processes. However, 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has limitations in terms of its stability and solubility, which can affect its activity and potency in experiments.
Direcciones Futuras
There are several future directions for the use of 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide in scientific research. One area of interest is the role of GSK-3β in cancer and the potential use of 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide as a therapeutic agent for cancer treatment. Another area of interest is the use of 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide in the development of regenerative medicine therapies, including the differentiation of stem cells into specific cell types for transplantation. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide and its potential applications in various diseases and cellular processes.
Aplicaciones Científicas De Investigación
4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has been widely used in scientific research as a tool to study the role of GSK-3β in various cellular processes. It has been shown to promote the proliferation and differentiation of stem cells, including embryonic stem cells and induced pluripotent stem cells. 4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide has also been used to study the role of GSK-3β in various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
4-(cyclohexylamino)-N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-30(23-10-6-3-7-11-23)27(33)19-12-15-22(16-13-19)29-26(32)20-14-17-24(25(18-20)31(34)35)28-21-8-4-2-5-9-21/h3,6-7,10-18,21,28H,2,4-5,8-9H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLVFWZJGROKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228023.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4228024.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide](/img/structure/B4228040.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228052.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4228056.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228069.png)
amine hydrochloride](/img/structure/B4228070.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)
![11-(2-furyl)-3-methyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4228080.png)

![tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B4228097.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B4228103.png)
![N-cyclohexyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4228114.png)